1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of 1,2-cyclohexanedione with methylating agents under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the methylation process . The reaction mixture is stirred for a specific duration to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of 1,2-cyclohexanedione, 3,3,6,6-tetramethyl- often involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity . The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexanedione derivatives.
Scientific Research Applications
1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-cyclohexanedione, 3,3,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways . The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function . These interactions can affect various cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
1,2-Cyclohexanedione: Lacks the methyl groups at positions 3 and 6.
3,3,6,6-Tetramethylcyclohexane-1,2-dione: Similar structure but may have different reactivity and properties.
Uniqueness: 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- is unique due to the presence of four methyl groups, which can influence its chemical reactivity and interactions with other molecules . This structural feature distinguishes it from other cyclohexanedione derivatives and contributes to its specific applications and properties .
Properties
IUPAC Name |
3,3,6,6-tetramethylcyclohexane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)5-6-10(3,4)8(12)7(9)11/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLUXZSCFRVBER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(=O)C1=O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174697 | |
Record name | 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20651-89-2 | |
Record name | 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, 3,3,6,6-tetramethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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